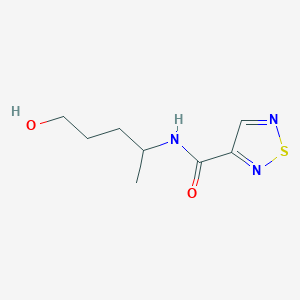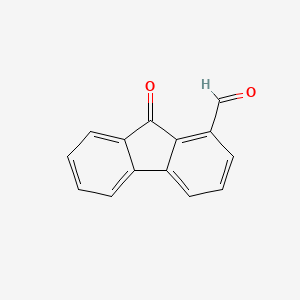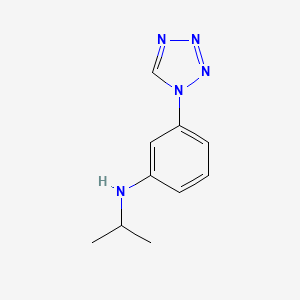
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is an organic compound that features a tetrazole ring attached to an aniline moiety with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method allows for the formation of tetrazole derivatives under relatively mild conditions.
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including this compound, often involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the aniline moiety, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction of the nitro group on the aniline moiety results in the corresponding amine derivative.
Scientific Research Applications
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Tetrazole derivatives are explored for their use in the development of energetic materials, propellants, and explosives due to their high nitrogen content and thermal stability.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline involves its interaction with molecular targets through the tetrazole ring and aniline moiety. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Tetrazol-1-yl)aniline: A similar compound with a tetrazole ring attached to an aniline moiety but without the isopropyl group.
4-(1H-Tetrazol-5-yl)aniline: Another tetrazole derivative with the tetrazole ring attached at a different position on the aniline ring.
2-(1H-Tetrazol-1-yl)aniline: A compound with the tetrazole ring attached at the ortho position on the aniline ring.
Uniqueness
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-propan-2-yl-3-(tetrazol-1-yl)aniline |
InChI |
InChI=1S/C10H13N5/c1-8(2)12-9-4-3-5-10(6-9)15-7-11-13-14-15/h3-8,12H,1-2H3 |
InChI Key |
PBFISRLYYUDLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





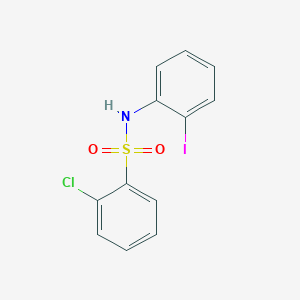
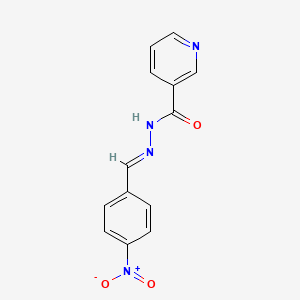
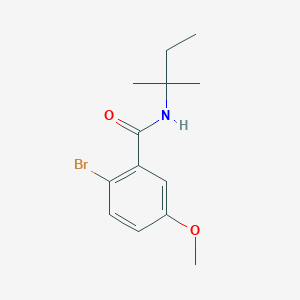

![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
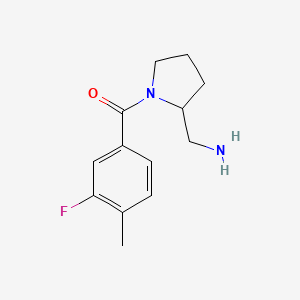
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
